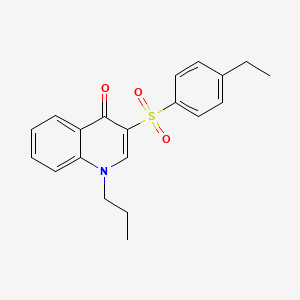![molecular formula C16H17NO5 B2755311 3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid CAS No. 851903-42-9](/img/structure/B2755311.png)
3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid
カタログ番号:
B2755311
CAS番号:
851903-42-9
分子量:
303.31 g/mol
InChIキー:
AGHIZDYJLUTOLB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid” is a chemical entity with the molecular formula C16H17NO5 . It has a molecular weight of 303.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a dimethyl-1,2-oxazol-4-yl group attached to a methoxyphenylprop-2-enoic acid group . The presence of the oxazole ring, a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom, is a key feature of this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.31 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Molecular Structure and Properties
- Hydrogen-Bonded Chains and Network Structures : Studies on similar compounds such as (E)-4-methoxycinnamic acid have shown that these molecules can form hydrogen-bonded chains and network structures. Such characteristics could be relevant for the development of new materials or the study of molecular interactions (Yang et al., 2006).
Chemical Synthesis and Reactions
- Catalytic Reactions and Derivative Formation : Research on compounds like 4-Yn-1-ones, which are structurally related to the compound , has explored their reactivity under catalytic conditions, leading to various derivatives like tetrahydrofuran and oxazoline derivatives. This indicates potential applications in synthetic chemistry and pharmaceuticals (Bacchi et al., 2005).
Analytical Applications
- Development of Analytical Methods : The availability of dimethyl derivatives of certain compounds has led to the development of efficient gas chromatographic methods for trace analysis, suggesting potential analytical applications for derivatives of the compound (Anisuzzaman et al., 2000).
Crystallography and Materials Science
- Crystal Structure Analysis : Research on structurally similar compounds has involved X-ray crystallography to understand their crystal structure, which can be vital for materials science and the development of novel materials (Venkatesan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid' involves the synthesis of the starting material, 4-(dimethylamino)phenol, followed by the synthesis of the intermediate, 4-[(dimethylamino)methyl]-2-methoxyphenol, which is then reacted with 3-bromo-1-propene to yield the final product.", "Starting Materials": [ "4-nitrophenol", "dimethylamine", "sodium borohydride", "methyl iodide", "3-bromo-1-propene", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "4-nitrophenol is reduced to 4-aminophenol using sodium borohydride in the presence of water and hydrochloric acid.", "4-aminophenol is reacted with dimethylamine and methyl iodide to yield 4-(dimethylamino)phenol.", "4-(dimethylamino)phenol is reacted with formaldehyde and sodium hydroxide to yield 4-[(dimethylamino)methyl]-2-methoxyphenol.", "4-[(dimethylamino)methyl]-2-methoxyphenol is reacted with 3-bromo-1-propene in the presence of sodium hydroxide to yield the final product, 3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid." ] } | |
| 851903-42-9 | |
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H17NO5/c1-10-13(11(2)22-17-10)9-21-14-6-4-12(5-7-16(18)19)8-15(14)20-3/h4-8H,9H2,1-3H3,(H,18,19) |
InChIキー |
AGHIZDYJLUTOLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC |
正規SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid
Cat. No.: B2755231
CAS No.: 496015-39-5
4-ethyl-6-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)su...
Cat. No.: B2755232
CAS No.: 2034250-29-6
(E)-methyl 2-((Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4...
Cat. No.: B2755234
CAS No.: 799811-01-1
N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d...
Cat. No.: B2755235
CAS No.: 1003799-14-1


![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
![1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2755237.png)
![3-[(4-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2755238.png)

![(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2755241.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2755242.png)
![2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2755245.png)

![N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2755247.png)
![6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2755249.png)
